

# Technical Support Center: Enhancing Li/LiCoO<sub>2</sub> Cell Stability with High-Purity LiFSI

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## Compound of Interest

Compound Name: *Lithium bis(fluorosulfonyl)imide*

Cat. No.: B600051

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Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the cycling stability of Li/LiCoO<sub>2</sub> cells using high-purity **Lithium Bis(fluorosulfonyl)imide** (LiFSI). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts.

## Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process.

### Issue 1: Rapid Capacity Fading

- Symptom: The discharge capacity of the Li/LiCoO<sub>2</sub> cell decreases significantly over a small number of cycles.
- Possible Causes & Solutions:

Cause	Troubleshooting Steps
Aluminum Current Collector Corrosion	<p>At high voltages (&gt;4.0V), LiFSI can corrode the aluminum current collector, leading to increased impedance and capacity loss.<a href="#">[1]</a><a href="#">[2]</a></p> <p>Solution: Introduce an additive to the electrolyte, such as a small amount of LiPF6 or Lithium Bis(oxalate)borate (LiBOB), to form a protective passivation layer on the aluminum surface.<a href="#">[1]</a><a href="#">[3]</a> Alternatively, using a high-concentration electrolyte (HCE) can also suppress corrosion.</p>
LiFSI Impurities	<p>Impurities in the LiFSI salt, such as chlorides, can lead to detrimental side reactions and instability.<a href="#">[4]</a></p> <p>Solution: Ensure the use of high-purity, battery-grade LiFSI (&gt;99.9%).<a href="#">[5]</a> If impurities are suspected, consider purification of the LiFSI salt.</p>
Electrolyte Decomposition	<p>The electrolyte may be decomposing on the electrode surfaces, consuming lithium ions and leading to capacity fade. Solution: LiFSI is known to form a stable Solid Electrolyte Interphase (SEI) that can mitigate this.<a href="#">[5]</a></p> <p>Ensure proper formation cycling to establish a robust SEI. Consider adding film-forming additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC).</p>
Structural Degradation of LiCoO2	<p>At high voltages, the LiCoO2 cathode material can undergo structural changes, leading to irreversible capacity loss.<a href="#">[6]</a></p> <p>Solution: While LiFSI helps stabilize the interface, limiting the upper cutoff voltage can prevent severe structural degradation. Surface coatings on the LiCoO2 particles can also enhance stability.</p>

## Issue 2: High Interfacial Impedance

- Symptom: Electrochemical Impedance Spectroscopy (EIS) shows a large semicircle, indicating high charge-transfer resistance at the electrode-electrolyte interface.[7][8]
- Possible Causes & Solutions:

Cause	Troubleshooting Steps
Poor SEI Layer Formation	An unstable or overly resistive SEI layer can impede lithium-ion transport. Solution: Optimize the formation cycling protocol (e.g., lower C-rate for the initial cycles) to form a more effective and stable SEI. The presence of LiFSI typically aids in forming a favorable LiF-rich SEI.[9]
Insufficient Electrolyte Wetting	Poor wetting of the electrodes and separator by the electrolyte can lead to high interfacial resistance. Solution: Ensure complete wetting by allowing the assembled cell to rest for several hours before the first cycle. Using a separator with good electrolyte uptake is also crucial.
Degradation Products on Electrode Surface	Accumulation of electrolyte decomposition byproducts can block active sites and increase impedance. Solution: Review the purity of all cell components (electrodes, electrolyte, separator). High-purity LiFSI is essential to minimize side reactions.[4]

### Issue 3: Cell Swelling and Gas Generation

- Symptom: The coin cell case appears swollen, indicating gas generation within the cell.
- Possible Causes & Solutions:

Cause	Troubleshooting Steps
Electrolyte Decomposition	The breakdown of electrolyte solvents or the LiFSI salt at high voltages can produce gaseous byproducts. LiFSI generally has better thermal stability than LiPF6, reducing gas generation. <a href="#">[10]</a> Solution: Ensure the operating voltage is within the electrochemical stability window of the electrolyte. The use of additives like FEC can help suppress gas evolution.
Reaction with Water Contamination	Trace amounts of water in the electrolyte or on cell components can react with the lithium metal and electrolyte, generating gas. Solution: All cell assembly should be performed in an argon-filled glovebox with very low water and oxygen levels (<0.1 ppm). <a href="#">[5]</a> Ensure all components are thoroughly dried under vacuum before assembly.

## Frequently Asked Questions (FAQs)

- Q1: What are the main advantages of using high-purity LiFSI over traditional LiPF6 in Li/LiCoO2 cells?
  - A1: High-purity LiFSI offers several advantages, including superior thermal stability, higher ionic conductivity, and better resistance to hydrolysis.[\[10\]](#)[\[11\]](#) This leads to improved safety, better performance at low temperatures, and a longer cycle life due to the formation of a more stable and robust SEI layer on the electrodes.[\[5\]](#)[\[12\]](#)
- Q2: Why is the purity of LiFSI so critical for cell performance?
  - A2: Impurities in LiFSI, such as lithium chloride (LiCl), can significantly accelerate the corrosion of the aluminum current collector and trigger other parasitic reactions within the cell, leading to rapid performance degradation.[\[4\]](#) High-purity, battery-grade LiFSI is essential for achieving stable and long-lasting cycling performance.[\[13\]](#)

- Q3: How can I prevent the corrosion of the aluminum current collector when using a LiFSI-based electrolyte?
  - A3: Aluminum corrosion is a known issue with LiFSI at higher potentials.[1] This can be effectively mitigated by:
    - Adding a small amount of another lithium salt, like LiPF6 or LiBOB, which helps form a protective AlF3 or borate-containing passivation layer.[1][3]
    - Employing a high-concentration electrolyte (HCE), where the reduced activity of free solvent molecules minimizes corrosion.
- Q4: What is the role of the SEI layer formed by LiFSI?
  - A4: LiFSI contributes to the formation of a stable and uniform Solid Electrolyte Interphase (SEI) rich in lithium fluoride (LiF).[9] This LiF-rich SEI is an excellent electronic insulator but a good ionic conductor, which effectively suppresses further electrolyte decomposition on both the lithium metal anode and the LiCoO2 cathode, leading to improved cycling stability and efficiency.
- Q5: Can I use the same solvents with LiFSI as I do with LiPF6?
  - A5: Yes, LiFSI is soluble in common carbonate solvents used in lithium-ion batteries, such as ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC).[14] The optimal solvent composition may vary depending on the specific experimental goals.

## Quantitative Data Summary

The following tables summarize key performance metrics from various studies to facilitate comparison.

Table 1: Cycling Performance of Li/LiCoO2 Cells with Different Electrolytes

Electrolyte Composition	Cell Type	Cycling Conditions	Initial Discharge Capacity (mAh/g)	Capacity Retention	Coulombic Efficiency	Reference
1.0 M LiPF6 in EC:DMC	Li/LiCoO <sub>2</sub>	0.2C rate, RT	~140	-	-	[15]
LiFSI-KFSI molten salt	Li/LiCoO <sub>2</sub>	0.2C rate, 80°C	~130	~67% after 20 cycles	-	[15]
1M LiPF <sub>6</sub> + 0.2M LiFSI in EC:EMC	Graphite/Li CoO <sub>2</sub> Pouch Cell	-20°C, up to 4.3V	-	Improved vs. baseline	-	[16]
1.0M LiTFSI + 0.1M LiFNFSI-DMFSA	Li/LiCoO <sub>2</sub>	C/3 rate, 25°C	~145	>90% after 100 cycles	~99.5%	[17]
1.0M LiTFSI-DMFSA	Li/LiCoO <sub>2</sub>	C/3 rate, 25°C	~145	~80% after 100 cycles	~99%	[17]

Table 2: Impact of LiFSI Concentration on Ionic Conductivity

Electrolyte	Ionic Conductivity (mS/cm) at RT	Reference
1M LiPF6 in EC:EMC	9.12	<a href="#">[16]</a>
1M LiPF6 + 0.1M LiFSI in EC:EMC	~9.0	<a href="#">[16]</a>
1M LiPF6 + 0.2M LiFSI in EC:EMC	~8.8	<a href="#">[16]</a>
1M LiPF6 + 0.3M LiFSI in EC:EMC	~8.6	<a href="#">[16]</a>
1M LiPF6 + 0.5M LiFSI in EC:EMC	<8.5	<a href="#">[16]</a>
0.85M LiFSI in EC:DMC	12	<a href="#">[14]</a>

## Experimental Protocols

### Protocol 1: Preparation of LiFSI-Based Electrolyte

- Objective: To prepare a 1M LiFSI in EC:DMC (1:1 vol/vol) electrolyte.
- Materials:
  - High-purity, battery-grade LiFSI (moisture content < 20 ppm)
  - Battery-grade Ethylene Carbonate (EC), anhydrous
  - Battery-grade Dimethyl Carbonate (DMC), anhydrous
- Equipment:
  - Argon-filled glovebox (H<sub>2</sub>O < 0.1 ppm, O<sub>2</sub> < 0.1 ppm)
  - Magnetic stirrer and stir bars
  - Volumetric flasks and pipettes

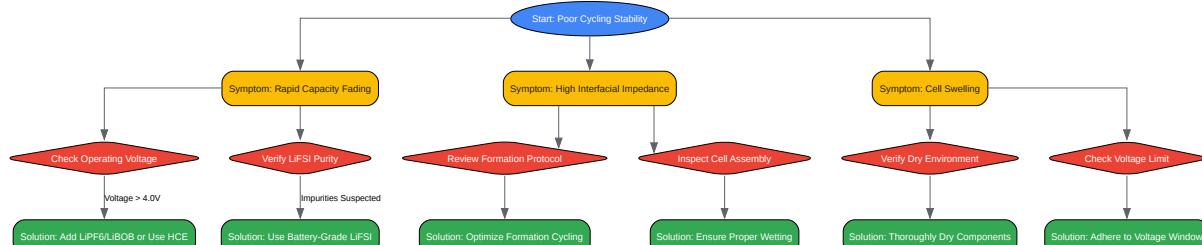
- Procedure:
  - Transfer all materials and equipment into the glovebox.
  - In a volumetric flask, prepare the solvent mixture by combining equal volumes of EC and DMC.
  - Calculate the mass of LiFSI required to achieve a 1M concentration in the desired volume of the solvent mixture.
  - Slowly add the calculated mass of LiFSI to the solvent mixture while stirring with a magnetic stirrer.
  - Continue stirring until the LiFSI is completely dissolved.
  - Store the prepared electrolyte in a sealed container inside the glovebox.

#### Protocol 2: Assembly of a Li/LiCoO<sub>2</sub> Coin Cell (CR2032)

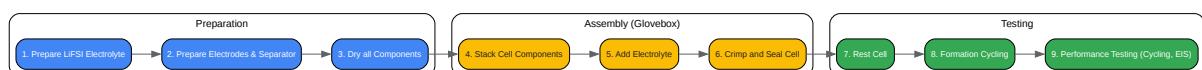
- Objective: To assemble a CR2032 coin cell for electrochemical testing.
- Materials:
  - LiCoO<sub>2</sub> cathode disc
  - Lithium metal anode disc
  - Microporous separator (e.g., Celgard)
  - Prepared LiFSI-based electrolyte
  - CR2032 coin cell components (case, spacer, spring, gasket)
- Equipment:
  - Argon-filled glovebox
  - Coin cell crimper

- Tweezers (plastic or ceramic-tipped)
- Pipette
- Procedure:
  - Place the cathode case (larger cap) on a clean surface inside the glovebox.
  - Place the LiCoO<sub>2</sub> cathode disc in the center of the case, with the active material facing up.
  - Add a few drops of the LiFSI electrolyte onto the cathode surface to wet it.
  - Place the separator on top of the wetted cathode.
  - Add a few more drops of electrolyte to wet the separator completely.
  - Carefully place the lithium metal anode disc on top of the separator.
  - Place the spacer disc on top of the lithium anode, followed by the spring.
  - Place the anode cap (smaller cap with gasket) over the assembly.
  - Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
  - Clean the exterior of the sealed cell and let it rest for a few hours before testing.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

## Visualizations

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Caption: Troubleshooting workflow for common issues in Li/LiCoO<sub>2</sub> cells with LiFSI.

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Caption: General experimental workflow for Li/LiCoO<sub>2</sub> coin cell fabrication and testing.

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